![molecular formula C18H24N2O2 B11160493 1-cyclohexyl-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11160493.png)
1-cyclohexyl-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-cyclohexyl-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexyl group, a 2-methylphenyl group, and a 5-oxopyrrolidine-3-carboxamide moiety, making it a unique structure for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclohexyl-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The initial step often involves the cyclization of a suitable precursor to form the pyrrolidine ring. This can be achieved through a condensation reaction between an amine and a carbonyl compound under acidic or basic conditions.
Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a Grignard reaction or a Friedel-Crafts alkylation, where cyclohexyl magnesium bromide or cyclohexyl chloride reacts with the intermediate compound.
Attachment of the 2-Methylphenyl Group: This step can be accomplished through a nucleophilic aromatic substitution reaction, where the intermediate compound reacts with 2-methylphenyl halide in the presence of a base.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, where the intermediate compound reacts with an amine or ammonia in the presence of a coupling agent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-cyclohexyl-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, where halogens or other leaving groups are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), lithium diisopropylamide (LDA)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-cyclohexyl-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-cyclohexyl-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-cyclohexyl-N-phenyl-5-oxopyrrolidine-3-carboxamide
- 1-cyclohexyl-N-(2-chlorophenyl)-5-oxopyrrolidine-3-carboxamide
- 1-cyclohexyl-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Uniqueness
1-cyclohexyl-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to the presence of the 2-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall pharmacological profile compared to similar compounds.
Properties
Molecular Formula |
C18H24N2O2 |
---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
1-cyclohexyl-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H24N2O2/c1-13-7-5-6-10-16(13)19-18(22)14-11-17(21)20(12-14)15-8-3-2-4-9-15/h5-7,10,14-15H,2-4,8-9,11-12H2,1H3,(H,19,22) |
InChI Key |
MEUDBSIZTRIXKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2CC(=O)N(C2)C3CCCCC3 |
Origin of Product |
United States |
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